

Application Notes and Protocols for the Quantification of Tetrahydroxanthohumol

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Compound of Interest

Compound Name: *Tetrahydroxanthohumol*

Cat. No.: *B13411204*

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Introduction

Tetrahydroxanthohumol (TXN) is a derivative of Xanthohumol (XN), a prenylated flavonoid found in hops (*Humulus lupulus*). TXN has garnered significant interest in the scientific community for its potential therapeutic properties, including its role in mitigating metabolic syndrome.[1][2][3] Accurate and precise quantification of TXN in various matrices, such as biological fluids, tissues, and natural product extracts, is crucial for pharmacokinetic studies, formulation development, and quality control.

These application notes provide detailed protocols for the quantification of **Tetrahydroxanthohumol** using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical procedures for Xanthohumol and other structurally related prenylflavonoids.

Analytical Methods Overview

The quantification of **Tetrahydroxanthohumol** can be effectively achieved using reversed-phase HPLC, which separates the analyte from other matrix components. Detection can be performed using a DAD detector, leveraging the chromophoric nature of the molecule, or more selectively and sensitively using a mass spectrometer. LC-MS/MS is the preferred method for complex biological matrices due to its high selectivity and low limits of detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical to remove interfering substances and enrich the analyte. The appropriate technique depends on the sample matrix.

a) Protocol for Biological Fluids (Plasma, Serum, Urine)

This protocol is suitable for preparing plasma, serum, or urine samples for LC-MS/MS analysis.

i. Protein Precipitation (for Plasma/Serum)

- To 100 μ L of plasma or serum in a microcentrifuge tube, add 300 μ L of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated TXN or a structurally similar compound like Xanthohumol).
- Vortex the mixture vigorously for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for analysis.

ii. Solid-Phase Extraction (SPE) (for Plasma/Serum/Urine)

- Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.
- Load 500 μ L of the biological fluid (pre-treated with an internal standard) onto the conditioned cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

- Elute the analyte with 1 mL of methanol or acetonitrile.
- Evaporate the eluent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase for injection.

b) Protocol for Plant Extracts and Beer

This protocol is designed for the extraction of TXN from hop extracts, dietary supplements, or beer.

- For Solid Samples (Hops, Supplements):
 - Accurately weigh approximately 100 mg of the homogenized sample.
 - Extract with 5 mL of methanol by sonication for 30 minutes.
 - Centrifuge at 5,000 x g for 10 minutes.
 - Collect the supernatant. Repeat the extraction process twice.
 - Combine the supernatants and evaporate to dryness.
 - Reconstitute the residue in a known volume of methanol.
- For Liquid Samples (Beer):
 - Degas the beer sample by sonication for 15 minutes.
 - Directly inject a filtered aliquot for HPLC analysis or perform SPE for pre-concentration if lower detection limits are required.
- Filter the final extract through a 0.22 µm syringe filter before injection.

HPLC-DAD Quantification Protocol

This method is suitable for the quantification of TXN in simpler matrices or when high concentrations are expected.

- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Gradient Program: Start with 80% A, decrease to 50% A over 15 minutes, then to 0% A over 5 minutes, hold for 5 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10-20 μ L.
 - Column Temperature: 30°C.
 - Detection: Diode-Array Detector (DAD) monitoring at the maximum absorbance wavelength of TXN (approximately 290 nm).

LC-MS/MS Quantification Protocol

This is the recommended method for high-sensitivity and high-selectivity quantification, especially in complex biological matrices.^[4]

- Chromatographic Conditions:
 - Column: C18 or UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B).
 - Gradient Program: A fast gradient adapted for LC-MS/MS, for example, starting at 95% A, decreasing to 5% A over 5 minutes, holding for 2 minutes, and re-equilibrating.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
 - Column Temperature: 40°C.

- Mass Spectrometry Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for TXN).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for TXN and the internal standard need to be determined by infusing a standard solution of the analyte.
 - Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The performance of analytical methods for prenylflavonoids, which can be adapted for **Tetrahydroxanthohumol**, is summarized below.

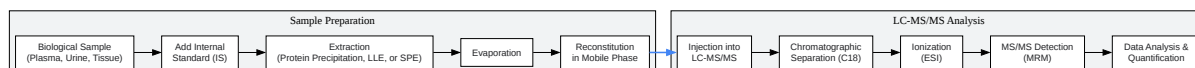
Table 1: HPLC-DAD Method Validation Parameters for Xanthohumol.

Validation Parameter	Performance Metric	Reference
Linearity Range	0.05 - 20 mg/L	[5]
Correlation Coefficient (r^2)	0.9999	[5]
Limit of Detection (LOD)	16 µg/L	[5]
Limit of Quantification (LOQ)	49 µg/L	[6]
Recovery	>90%	[5]

Table 2: LC-MS/MS Method Validation Parameters for Related Prenylflavonoids.

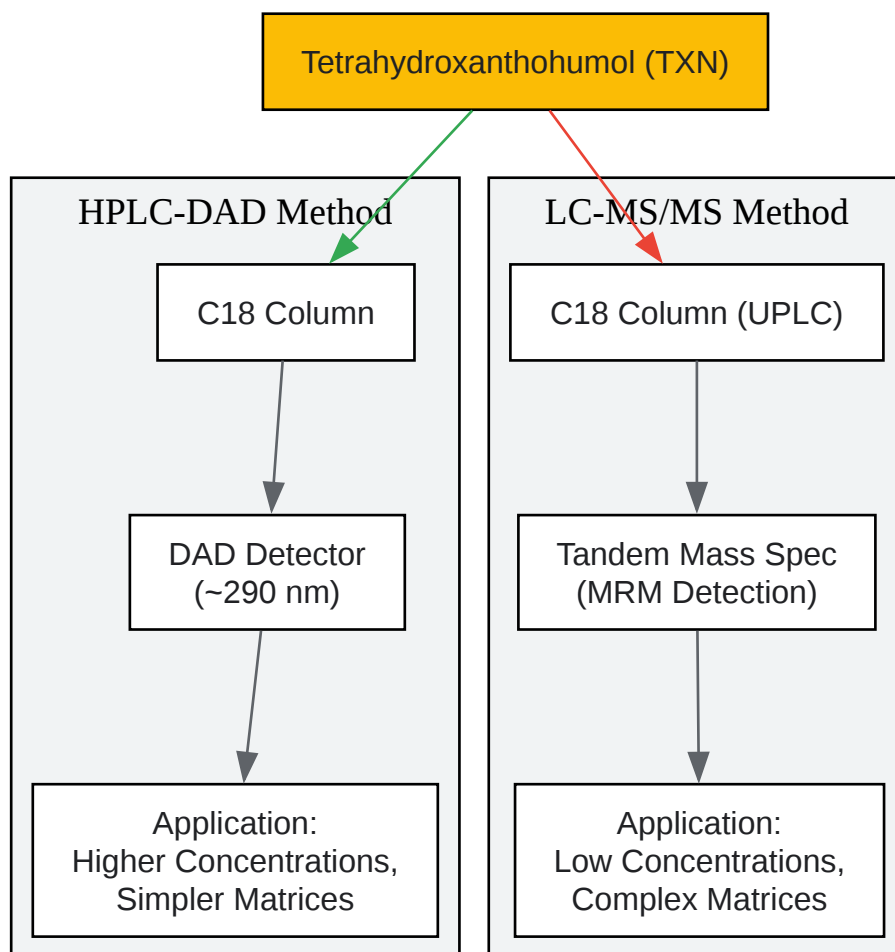
Analyte	Linearity Range	LOD (µg/L)	LOQ (µg/L)	Matrix	Reference
Xanthohumol	-	0.04 - 3.2	-	Beer, Hop Tea	[7]
Isoxanthohumol	-	0.04 - 3.2	-	Beer, Hop Tea	[7]
8-Prenylnaringenin	-	0.04 - 3.2	-	Beer, Hop Tea	[7]
6-Prenylnaringenin	-	0.04 - 3.2	-	Beer, Hop Tea	[7]

Visualizations



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Caption: General workflow for the quantification of **Tetrahydroxanthohumol** in biological samples.



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Caption: Selection of analytical method based on sample complexity and required sensitivity.

Stability and Method Validation Considerations

- Stability:** The stability of **Tetrahydroxanthohumol** in biological matrices under different storage conditions (room temperature, refrigerated, frozen) and through freeze-thaw cycles should be evaluated. A study on Xanthohumol indicated that it degrades in alkaline and acidic solutions, with the slowest degradation occurring in water.^[6] Similar stability studies are recommended for TXN.
- Method Validation:** Any analytical method for the quantification of TXN should be validated according to international guidelines (e.g., ICH M10) to ensure its reliability. Key validation parameters include:

- Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
- Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
- Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
- Recovery: The efficiency of the extraction procedure.
- Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte in LC-MS/MS.

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